Avicularin

Descripción general

Descripción

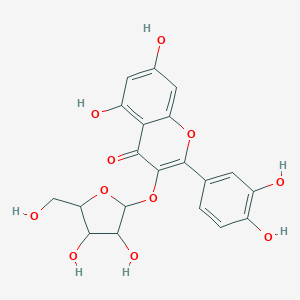

Avicularin es un flavonoide glicosídico bioactivo aislado de diversas plantas, incluyendo Polygonum aviculare, Rhododendron aureum y Taxillus kaempferi . Es conocido por sus potenciales beneficios para la salud, incluyendo propiedades antiinflamatorias, antioxidantes y anticancerígenas . El nombre sistemático IUPAC para this compound es 3-[(2S,3R,4R,5S)-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oxi-2-(3,4-dihidroxifenil)-5,7-dihidroxi-4H-1-benzopiran-4-ona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Avicularin se puede sintetizar a través de la glicosilación de quercetina con arabinosa. La reacción típicamente implica el uso de un donante de glicósido, como bromuro de arabinofuranosilo, y un catalizador, como carbonato de plata, en un solvente apropiado como diclorometano . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del donante de glicósido.

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción de fuentes vegetales. El proceso incluye los siguientes pasos:

Recolección de material vegetal: Cosecha de plantas ricas en this compound, como Polygonum aviculare.

Extracción: Utilizando solventes como metanol o etanol para extraer this compound del material vegetal.

Purificación: Empleando técnicas como cromatografía en columna para purificar this compound del extracto crudo.

Análisis De Reacciones Químicas

Tipos de Reacciones

Avicularin experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para producir quercetina y otros productos de oxidación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Principales Productos Formados

Oxidación: Quercetina y otros productos de oxidación.

Hidrólisis: Quercetina y arabinosa.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Avicularin has been shown to exert considerable anti-inflammatory effects. A study involving MG-63 human osteoblastic osteosarcoma cells demonstrated that this compound significantly reduced the expression of inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner when these cells were treated with bradykinin . The compound also inhibited the activation of the p38 MAPK/NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It has been reported to reduce oxidative stress markers, such as malondialdehyde (MDA), while enhancing the activity of protective enzymes like superoxide dismutase (SOD) and catalase . This dual action helps protect cells from oxidative damage, making this compound a potential therapeutic agent for conditions associated with oxidative stress.

Anticancer Effects

This compound has demonstrated promising anticancer properties across various studies. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines . Furthermore, this compound has been shown to influence multidrug resistance mechanisms in gastric cancer by modulating the expression of pro-apoptotic proteins like BAX and BOK . Its ability to induce cytotoxicity in tumor tissues positions this compound as a candidate for cancer therapy.

Hepatoprotective Activities

This compound exhibits hepatoprotective effects by protecting liver cells from oxidative stress-induced apoptosis. Research suggests that it can mitigate liver damage and improve liver function parameters in experimental models . This property is particularly relevant for developing treatments for liver diseases and conditions characterized by oxidative stress.

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective capabilities, particularly its ability to attenuate lead-induced neurotoxicity and memory impairment through modulation of the AMPK/Nrf2 pathway . This suggests potential applications for this compound in treating neurodegenerative diseases or cognitive impairments associated with environmental toxins.

Case Studies and Clinical Insights

Several studies have documented the health benefits of this compound:

- Toxicity Studies : An acute and sub-acute oral toxicity evaluation revealed that this compound did not cause significant toxicity or adverse effects on organs, suggesting its safety for therapeutic use .

- Cancer Research : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those from breast and liver cancers, highlighting its potential as an adjunct therapy in oncology .

Summary Table of this compound Applications

Mecanismo De Acción

Avicularin ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Comparación Con Compuestos Similares

Avicularin es similar a otros flavonoides glicosídicos, como:

Quercitrina: Quercetina-3-O-ramnósido, conocido por sus propiedades antiinflamatorias y antioxidantes.

Isoquercitrina: Quercetina-3-O-glucósido, estudiado por sus potenciales efectos anticancerígenos y neuroprotectores.

Unicidad

This compound es único debido a su glicosilación específica con arabinosa, lo que influye en su solubilidad, biodisponibilidad y actividad biológica en comparación con otros flavonoides glicosídicos .

Actividad Biológica

Avicularin, chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is primarily derived from various plant species and is recognized for its role in traditional Chinese medicine. Its structural formula can be represented as follows:

Anti-inflammatory Effects

This compound has been shown to significantly inhibit inflammatory responses in various cell types. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells. The compound also decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control Group | Bradykinin Group | This compound Treatment |

|---|---|---|---|

| IL-1β (pg/mL) | 50 | 150 | 75 |

| IL-6 (pg/mL) | 30 | 120 | 60 |

| TNF-α (pg/mL) | 40 | 130 | 70 |

| MDA (µM) | 0.5 | 1.2 | 0.7 |

| SOD Activity (U/mg) | 5 | 2 | 4 |

Induction of Apoptosis

In rheumatoid arthritis models, this compound induced apoptosis in TNF-α-treated human synovial cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. The treatment led to a significant decrease in Bcl-2 levels and an increase in Bax levels, indicating its potential role in promoting cell death in inflammatory conditions .

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 12 |

| Lipid Peroxidation Inhibition | 10 |

Anti-cancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines by regulating pathways associated with epithelial-mesenchymal transition (EMT). For instance, this compound treatment increased E-cadherin expression while decreasing N-cadherin and vimentin levels in SCC13 cells .

Case Study: this compound in Cancer Treatment

A study involving gastric cancer cells demonstrated that this compound altered multidrug resistance by enhancing the expression of pro-apoptotic proteins BAX and BOK. This suggests that this compound may be beneficial in overcoming resistance to chemotherapy .

Hepatoprotective Effects

This compound's hepatoprotective properties have also been documented, particularly in models of liver injury induced by toxins. The compound showed a reduction in liver enzyme levels and improved histological features of liver tissues post-treatment.

Propiedades

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCDNTVZSILEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-30-5 | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.